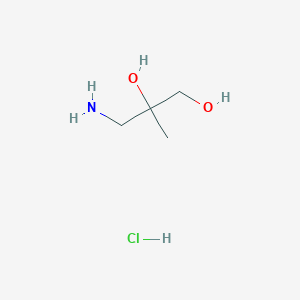

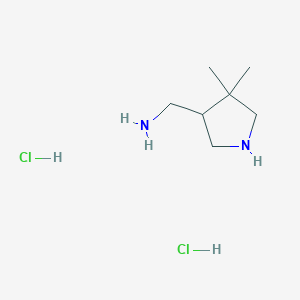

3-Amino-2-methylpropane-1,2-diol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

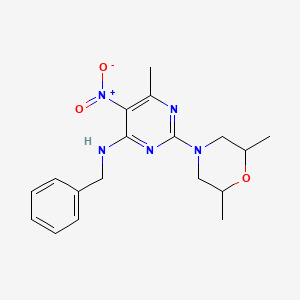

“3-Amino-2-methylpropane-1,2-diol;hydrochloride” is a chemical compound with the molecular formula C4H11NO2 . It is used as an absorbent for acidic gases and an emulsifying agent for cosmetics, mineral oil, leather dressings, textile specialties, and cleaning compounds . It is also used in hair sprays . In biochemistry and molecular biology research, it is used as a buffer in polyacrylamide gel electrophoresis of proteins .

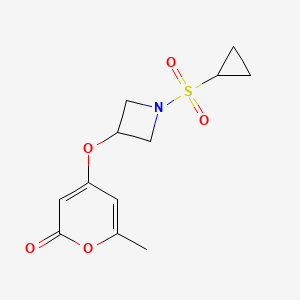

Molecular Structure Analysis

The molecular structure of “3-Amino-2-methylpropane-1,2-diol;hydrochloride” can be represented by the InChI code: InChI=1S/C4H11NO2/c1-4(5,2-6)3-7/h6-7H,2-3,5H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The compound acts as a buffer for the determination of alkaline phosphatase activity and spacer in isotachophoresis of proteins . It serves as a reaction buffer for enzymes with an activity in the basic pH range such as alkaline phosphatase .Physical And Chemical Properties Analysis

The compound has a molecular weight of 105.14 . It has a melting point of 35-36 degrees Celsius . The compound is in the form of an oil at room temperature . It has a vapor density of 3.63 (vs air) and a vapor pressure of 10 mmHg at 152 °C .Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-Amino-2-methylpropane-1,2-diol hydrochloride, also known as AMPD, is primarily used as a buffer component in biochemical applications . It is often used in the determination of alkaline phosphatase activity . Therefore, its primary target can be considered as the enzyme alkaline phosphatase.

Mode of Action

As a buffer, AMPD helps maintain a stable pH environment, which is crucial for the optimal activity of enzymes such as alkaline phosphatase

Biochemical Pathways

AMPD is used as a buffer in the biochemical pathway of alkaline phosphatase activity determination . Alkaline phosphatase is an enzyme that removes phosphate groups from molecules, including nucleotides, proteins, and alkaloids. The activity of this enzyme can be indicative of various conditions, including liver disease or bone disorders.

Result of Action

The primary result of AMPD’s action is the maintenance of a stable pH environment. This stability allows enzymes, such as alkaline phosphatase, to function at their optimal capacity .

Action Environment

The efficacy and stability of AMPD as a buffer are influenced by environmental factors such as temperature and the presence of other ions in the solution. It is most effective in a basic pH range . It is stable and may be sensitive to moisture . It is incompatible with strong oxidizing agents, copper, aluminium, brass, and strong acids .

Eigenschaften

IUPAC Name |

3-amino-2-methylpropane-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-4(7,2-5)3-6;/h6-7H,2-3,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMGQWXOJADLNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CO)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride](/img/structure/B2458753.png)

![5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2458765.png)

![5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2458768.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2458770.png)